Lipophilicity Differentiation: 5-(4-Methylbenzyl)-1H-indazol-3-amine vs. Unsubstituted 3-Aminoindazole
5-(4-Methylbenzyl)-1H-indazol-3-amine exhibits significantly higher lipophilicity (XLogP3-AA = 3.5) compared to the unsubstituted 3-aminoindazole core (XLogP3-AA ≈ 1.3) [1]. This 2.2 log unit increase reflects the contribution of the 4-methylbenzyl substituent at the 5-position and may confer enhanced membrane permeability characteristics. Within the broader indazole inhibitor class, lipophilicity is recognized as a tunable parameter influencing cellular penetration and pharmacokinetic behavior; the indazole scaffold itself is noted to be more lipophilic than phenol and less prone to phase I and II metabolism .
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | Unsubstituted 3-aminoindazole (PubChem CID 13637618): XLogP3-AA ≈ 1.3 |
| Quantified Difference | Δ XLogP3-AA = +2.2 log units |
| Conditions | Computational prediction via XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This differentiation supports the selection of 5-(4-Methylbenzyl)-1H-indazol-3-amine for applications where increased lipophilicity is required for target membrane permeability, versus unsubstituted 3-aminoindazole which would be less suitable for such contexts.
- [1] PubChem. 5-(4-Methylbenzyl)-1H-indazol-3-amine. Computed Properties: XLogP3-AA = 3.5; and 3-aminoindazole (CID 13637618) XLogP3-AA = 1.3. View Source
